3-Bromo-5H-dibenzo[b,e][1,4]diazepin-11(10H)-one
Overview
Description
3-Bromo-5H-dibenzo[b,e][1,4]diazepin-11(10H)-one is a chemical compound belonging to the class of dibenzo[b,e][1,4]diazepines. This compound is characterized by the presence of a bromine atom at the 3-position and a ketone group at the 11-position. Dibenzo[b,e][1,4]diazepines are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5H-dibenzo[b,e][1,4]diazepin-11(10H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromoaniline and 2-nitrobenzoyl chloride.
Formation of Intermediate: The initial step involves the reaction of 2-bromoaniline with 2-nitrobenzoyl chloride in the presence of a base, such as triethylamine, to form an intermediate.
Cyclization: The intermediate undergoes cyclization under acidic conditions to form the dibenzo[b,e][1,4]diazepine core structure.
Bromination: The final step involves the bromination of the dibenzo[b,e][1,4]diazepine core at the 3-position using a brominating agent, such as N-bromosuccinimide (NBS), to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5H-dibenzo[b,e][1,4]diazepin-11(10H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The ketone group at the 11-position can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation reactions to form various oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in solvents such as ethanol or tetrahydrofuran (THF) are employed.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions are used.
Major Products Formed
Substitution: Substituted dibenzo[b,e][1,4]diazepin-11(10H)-one derivatives.
Reduction: 3-Bromo-5H-dibenzo[b,e][1,4]diazepin-11(10H)-ol.
Oxidation: Oxidized derivatives such as this compound oxides.
Scientific Research Applications
3-Bromo-5H-dibenzo[b,e][1,4]diazepin-11(10H)-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is conducted to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancers.
Industry: It is used in the development of new materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism of action of 3-Bromo-5H-dibenzo[b,e][1,4]diazepin-11(10H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: It can bind to specific receptors in the body, modulating their activity and leading to various physiological responses.
Inhibition of Enzymes: The compound may inhibit the activity of certain enzymes, affecting metabolic pathways and cellular processes.
Induction of Apoptosis: It can induce programmed cell death (apoptosis) in cancer cells, contributing to its potential anticancer properties.
Comparison with Similar Compounds
3-Bromo-5H-dibenzo[b,e][1,4]diazepin-11(10H)-one can be compared with other similar compounds, such as:
5H-Dibenzo[b,e][1,4]diazepin-11(10H)-one: Lacks the bromine atom at the 3-position, resulting in different chemical reactivity and biological activity.
3-Chloro-5H-dibenzo[b,e][1,4]diazepin-11(10H)-one: Contains a chlorine atom instead of bromine, leading to variations in its chemical and biological properties.
3-Iodo-5H-dibenzo[b,e][1,4]diazepin-11(10H)-one: Contains an iodine atom, which may affect its reactivity and interactions with biological targets.
Properties
IUPAC Name |
9-bromo-5,11-dihydrobenzo[b][1,4]benzodiazepin-6-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN2O/c14-8-5-6-9-12(7-8)15-10-3-1-2-4-11(10)16-13(9)17/h1-7,15H,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQKNIAACUFZSAW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC3=C(C=CC(=C3)Br)C(=O)N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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